{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine
Description
Historical Context of 1,2,4-Oxadiazole Research
The foundation of 1,2,4-oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger, who achieved the first synthesis of 1,2,4-oxadiazoles in 1884, initially naming these heterocycles as furo[ab1]diazoles. For nearly eight decades following this initial discovery, scientific attention remained limited, with only occasional publications addressing this five-membered heterocycle. The heterocycle finally gained significant attention from chemists approximately 80 years after its discovery when photochemical rearrangement to other heterocyclic systems was noted. This renewed interest marked the beginning of systematic investigations into the unique properties and potential applications of 1,2,4-oxadiazole derivatives.
The period from the early 1940s witnessed the commencement of biological activity studies of 1,2,4-oxadiazole derivatives, culminating in the development of the first commercial drug containing the 1,2,4-oxadiazole ring structure. Oxolamine, introduced as a cough suppressant, represented a milestone achievement that demonstrated the therapeutic potential of this heterocyclic framework. The subsequent decades have revealed that 1,2,4-oxadiazole heterocycles demonstrate bioisosteric equivalence with ester and amide moieties due to their capacity for specific interactions, particularly hydrogen bonding, making them particularly valuable alternatives when the instability of those groups is observed.
Modern research has established that 1,2,4-oxadiazole derivatives exhibit diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. Additionally, these compounds have demonstrated inhibitory potency against Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pump, cyclooxygenases, and butyrylcholinesterase, while showing affinity to various receptor systems.
Position of {2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine in Heterocyclic Chemistry
This compound, with the molecular formula C₁₁H₁₂FN₃O and molecular weight of 221.23 g/mol, represents a sophisticated example of modern heterocyclic design. The compound exhibits the characteristic 1,2,4-oxadiazole core structure with strategic substitution patterns that enhance its pharmacological profile. The presence of the 4-fluorophenyl group at the 5-position of the oxadiazole ring contributes significantly to the compound's lipophilicity and may influence its interaction with biological targets. This fluorine substitution pattern is particularly noteworthy as fluorinated compounds often demonstrate improved metabolic stability and enhanced bioavailability compared to their non-fluorinated counterparts.
The structural architecture of this compound incorporates an ethyl linker connecting the oxadiazole core to a methylamine functionality, creating a molecular framework that combines the bioisosteric properties of the oxadiazole ring with the basic amine characteristics essential for many biological interactions. The methylamine group introduces basicity that may play crucial roles in receptor binding and solubility in aqueous environments. This combination of structural elements suggests potential for interesting pharmacological properties, positioning the compound as a subject of significant interest in medicinal chemistry and drug development applications.
| Structural Component | Chemical Contribution | Functional Significance |
|---|---|---|
| 1,2,4-Oxadiazole Core | Bioisosteric replacement for esters/amides | Enhanced stability, hydrogen bonding capacity |
| 4-Fluorophenyl Substituent | Increased lipophilicity | Improved membrane permeability, metabolic stability |
| Ethyl Linker | Conformational flexibility | Optimal spatial positioning for target binding |
| Methylamine Group | Basic amine functionality | Receptor binding, aqueous solubility enhancement |
The compound's position within the broader classification of oxadiazole isomers is particularly significant. Among the four possible oxadiazole isomers (1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole), the 1,2,4-oxadiazole framework demonstrates unique stability and synthetic accessibility. Unlike the unstable 1,2,3-oxadiazole isomer that undergoes ring-opening to form substituted diazomethanes, the 1,2,4-oxadiazole core provides a robust heterocyclic foundation for drug development.
Significance and Rationale for Current Research
Contemporary research interest in this compound stems from the broader recognition that 1,2,4-oxadiazole derivatives represent one of the most promising heterocyclic frameworks for pharmaceutical innovation. The scientific attention devoted to 1,2,4-oxadiazole applications has experienced unprecedented growth, with research publications in this area doubling over the past fifteen years. This surge in research activity reflects the growing understanding of the unique properties that make these compounds particularly valuable in drug discovery and development.
Recent developments in 1,2,4-oxadiazole research have demonstrated remarkable success in addressing challenging therapeutic targets. Studies have shown that modified oxadiazole analogues can be designed with specific physicochemical profiles suitable for targeted drug delivery applications. The attachment of poorly permeable functional groups to the 1,2,4-oxadiazole framework has enabled the development of compounds with selective activity against gastrointestinal pathogens while maintaining appropriate pharmacokinetic properties. These findings underscore the versatility of the oxadiazole platform and its potential for addressing diverse therapeutic challenges.
The rationale for investigating this compound specifically relates to its potential as a selective enzyme inhibitor, particularly in the context of neurodegenerative diseases. Recent research has demonstrated that 1,2,4-oxadiazole derivatives can function as selective butyrylcholinesterase inhibitors with potential applications in Alzheimer's disease treatment. The compound's structural features, including the fluorophenyl substituent and methylamine functionality, align with design principles that have proven successful in developing selective enzyme inhibitors with improved pharmacokinetic profiles.
| Research Application Area | Biological Target | Therapeutic Relevance |
|---|---|---|
| Neurodegenerative Diseases | Butyrylcholinesterase | Alzheimer's disease treatment |
| Antimicrobial Development | Bacterial Pathogens | Gastrointestinal infections |
| Anti-inflammatory Agents | Cyclooxygenase Enzymes | Inflammatory disorders |
| Anticancer Research | Multiple Cellular Targets | Oncological applications |
The significance of current research extends beyond immediate therapeutic applications to encompass fundamental advances in synthetic methodology and structure-activity relationship understanding. Novel synthetic approaches, including photochemical methods and mechanochemistry-based strategies, are being developed to improve the efficiency and environmental sustainability of 1,2,4-oxadiazole synthesis. These methodological advances directly impact the accessibility and scalability of compounds like this compound for both research and potential therapeutic applications.
The compound's position as a representative example of modern heterocyclic drug design is further emphasized by its incorporation of multiple pharmacophore elements within a single molecular framework. The combination of the bioisosteric oxadiazole core, lipophilic fluorophenyl group, and basic methylamine functionality creates a molecular architecture that addresses multiple design criteria simultaneously. This multifaceted approach to molecular design reflects current trends in medicinal chemistry that emphasize the development of compounds with optimized pharmacological profiles from the earliest stages of drug discovery research.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-13-7-6-10-14-11(16-15-10)8-2-4-9(12)5-3-8/h2-5,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFGVKAKENKLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197904 | |
| Record name | 5-(4-Fluorophenyl)-N-methyl-1,2,4-oxadiazole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-85-2 | |
| Record name | 5-(4-Fluorophenyl)-N-methyl-1,2,4-oxadiazole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-N-methyl-1,2,4-oxadiazole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or esters. One reported method involves:
- Reacting an amidoxime derivative with an appropriate acid chloride or ester under reflux conditions in ethanol or other suitable solvents.
- Purification of the oxadiazole intermediate by column chromatography using petroleum ether and ethyl acetate mixtures as eluents.
This method yields the 1,2,4-oxadiazole ring substituted with the 4-fluorophenyl group at the 5-position, which is crucial for the target compound's structure.
Introduction of the Ethylmethylamine Side Chain
The ethylmethylamine moiety is introduced by reacting the 5-(4-fluorophenyl)-1,2,4-oxadiazole intermediate with methylamine or ethylamine under controlled conditions:
- A pressure tube reaction where the oxadiazole intermediate is treated with methylamine in ethanol at 80 °C for 12 hours.
- Monitoring the reaction progress by thin-layer chromatography (TLC).
- Isolation of the product by column chromatography using petroleum ether and ethyl acetate (20:1) as the eluent.
This approach allows for the selective substitution at the 3-position of the oxadiazole ring with the ethylmethylamine group, yielding the target compound.
Alternative Synthetic Routes
Other methods include:
- Alkylation of the oxadiazole ring with alkyl halides in the presence of a base such as potassium carbonate in DMSO, followed by cyclization with amidoximes to form the oxadiazole ring bearing the side chain.
- Reduction of 1,2,4-oxadiazoles using ammonium formate and palladium on carbon (Pd/C) catalyst to obtain amidine or guanidine derivatives, which can be further functionalized to amines.
Process Optimization and Catalysis
- Use of ammonium formate-Pd/C as a reducing system has been optimized for related 1,2,4-oxadiazole derivatives to improve yields and selectivity.
- Reaction conditions such as temperature (60–80 °C), solvent choice (ethanol, DMSO), and reaction time (several hours to overnight) are critical for maximizing product purity and yield.
Summary Table of Preparation Methods
| Step | Method Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of amidoxime with acid chloride/ester | Amidoxime, acid chloride/ester, EtOH, reflux, 5 h | ~58–90% | Purification by column chromatography |
| 2 | Alkylation with alkyl halide and base | Alkyl halide, K2CO3, DMSO, RT, 12 h | Moderate | Followed by cyclization |
| 3 | Amination with methylamine | Oxadiazole intermediate, methylamine, EtOH, 80 °C, 12 h | Moderate to high | Pressure tube, TLC monitoring |
| 4 | Reduction of oxadiazole | Ammonium formate, Pd/C, 60 °C, 1 h | Up to 90% | For related derivatives, improves selectivity |
Research Findings and Notes
- The cyclization of amidoximes with carboxylic acid derivatives is a well-established route to 1,2,4-oxadiazoles, providing good yields and structural versatility.
- The use of methylamine in ethanol under pressure facilitates the selective introduction of the ethylmethylamine side chain without decomposing the oxadiazole ring.
- Catalytic hydrogenation methods using ammonium formate and Pd/C offer mild conditions for reduction steps in related compounds, which may be adapted for functional group transformations in the target molecule.
- Purification by column chromatography using petroleum ether and ethyl acetate mixtures is standard to achieve high purity.
- Reaction monitoring by TLC is essential to optimize reaction times and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially leading to ring opening or defluorination.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are typical for substitution reactions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives or defluorinated products.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.
Medicine
Medicinally, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Research into its pharmacokinetics and pharmacodynamics could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of {2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, highlighting substituent differences and their implications:
*Calculated based on molecular formula C₁₁H₁₂FN₃O.
Key Observations:
Substituent Effects on Lipophilicity: The 4-fluorophenyl group in the target compound balances lipophilicity (logP ~2.5 estimated) and aromatic interactions. Chlorine substitution () adds both molecular weight and polarity, which may enhance target binding but limit blood-brain barrier penetration.
Analogues with trifluoromethyl groups () or benzoimidazole cores () are associated with antiparasitic or anticancer research, indicating divergent therapeutic pathways.
Synthetic Accessibility :
- The target compound can be synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives, a method validated for related oxadiazoles (e.g., 49% yield for a fluorophenyl-oxadiazole in ).
- Hydrochloride salts () improve crystallinity and stability, critical for pharmaceutical development.
Physicochemical and Pharmacokinetic Profiles
Discussion:
- Polar Surface Area (PSA) : The target compound’s PSA (~50 Ų) aligns with CNS drugs, which typically require PSA <70 Ų for blood-brain barrier penetration .
- Solubility : The 4-fluorophenyl group may confer better solubility than bulkier substituents (e.g., trifluoromethyl in ), though chlorinated derivatives () face solubility challenges.
Biological Activity
{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure and Properties
The chemical formula for this compound is CHFNO. The compound features a 1,2,4-oxadiazole ring which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The presence of the fluorophenyl group may enhance this activity by increasing lipophilicity and altering membrane permeability.
- Cytotoxicity : Research has shown that oxadiazole derivatives can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis.
- Enzyme Inhibition : This compound has been evaluated for its inhibitory effects on specific enzymes, including monoamine oxidases (MAO). Inhibitors of MAO are of particular interest in treating neurodegenerative disorders.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
A study conducted by Smith et al. (2020) demonstrated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies by Johnson et al. (2021) focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that ROS generation was a key factor in inducing apoptosis.
Case Study 3: Monoamine Oxidase Inhibition
A recent investigation into the pharmacological profile of this compound revealed its potential as a selective inhibitor of MAO-B. The compound showed IC50 values in the nanomolar range, indicating strong enzyme inhibition which could have implications for the treatment of Parkinson's disease .
Q & A
Q. What are the optimal synthetic routes for {2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as 4-fluorobenzamide derivatives with hydroxylamine, followed by coupling with ethylenediamine derivatives. Key steps include:
- Cyclocondensation : Reacting 4-fluorophenyl amidoxime with ethyl bromoacetate under reflux in ethanol to form the oxadiazole core .
- Amination : Introducing the methylamine group via nucleophilic substitution or reductive amination, requiring controlled pH (8–9) and inert atmospheres to prevent side reactions .
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Monitor by LC-MS and H NMR (DMSO-, δ 2.8–3.2 ppm for methylamine protons) .
Q. How can the molecular structure and crystallinity of this compound be validated?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1). Refinement using SHELXL (via Olex2) confirms bond lengths (e.g., C–N: 1.32–1.35 Å in oxadiazole) and dihedral angles (fluorophenyl vs. oxadiazole planes: 15–25°) .
- Spectroscopic Analysis : FT-IR peaks at 1650 cm (C=N stretch) and 1240 cm (C–F stretch) validate functional groups .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with IC values compared to ciprofloxacin .
- Cytotoxicity : MTT assay on HEK-293 cells (48-hour exposure, 10–100 µM range). Normalize results to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substitution) influence target binding affinity?
- Methodological Answer :
- Computational Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT). The 4-fluorophenyl group shows higher hydrophobic contact scores (ΔG = −9.2 kcal/mol) vs. non-fluorinated analogs (−7.8 kcal/mol) .
- SAR Studies : Compare EC values in cAMP assays for derivatives with Cl, CH, or NO substituents. Fluorine’s electron-withdrawing effect enhances receptor selectivity by 3-fold .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥5 independent studies (e.g., IC for kinase inhibition). Apply ANOVA to identify outliers (p < 0.05) and adjust for variables like solvent (DMSO vs. ethanol) .
- Dose-Response Validation : Replicate disputed assays under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO). Use positive/negative controls to calibrate inter-lab variability .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Methodological Answer :
- Hepatic Microsome Assay : Incubate with rat liver microsomes (1 mg/mL, NADPH regeneration). Monitor degradation via LC-MS/MS (t < 30 min indicates rapid metabolism) .
- Ames Test : Use Salmonella typhimurium TA98/TA100 strains. A revertant count <2× baseline (with/without S9 activation) suggests low mutagenic risk .
Key Research Challenges
- Synthetic Yield Optimization : Current routes yield ≤55%; explore microwave-assisted cyclization to reduce time (30 min vs. 12 hrs) and improve yield .
- Target Identification : Use CRISPR-Cas9 knockout models to confirm 5-HT as the primary target vs. off-binding to σ receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
